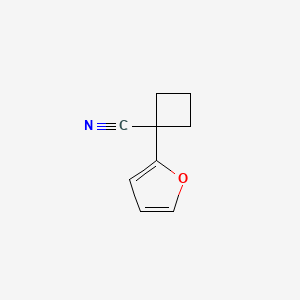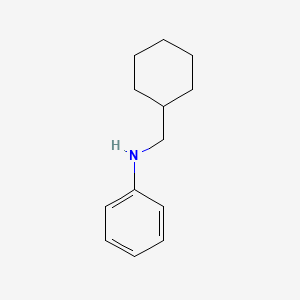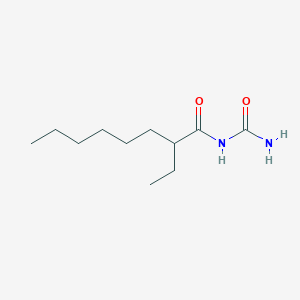
2-((5-(((4-Chlorophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-fluorophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of SALOR-INT L443352-1EA involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazole ring: This step involves the reaction of 4-chloroaniline with a suitable aldehyde to form an intermediate Schiff base. This intermediate then undergoes cyclization with thiosemicarbazide to form the triazole ring.
Substitution reaction: The triazole intermediate is then reacted with 4-fluorobenzyl chloride under basic conditions to introduce the fluorophenyl group.
Final coupling: The final step involves coupling the substituted triazole with ethanone under acidic conditions to yield SALOR-INT L443352-1EA.
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to ensure high yield and purity.
Análisis De Reacciones Químicas
SALOR-INT L443352-1EA undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroaniline moiety, using reagents such as sodium methoxide or potassium tert-butoxide.
Hydrolysis: Under acidic or basic conditions, SALOR-INT L443352-1EA can be hydrolyzed to yield its constituent fragments.
Aplicaciones Científicas De Investigación
SALOR-INT L443352-1EA has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of SALOR-INT L443352-1EA involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and gene expression .
Comparación Con Compuestos Similares
SALOR-INT L443352-1EA can be compared with other similar compounds, such as:
2-((5-((4-chloroanilino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-methylphenyl)ethanone: This compound has a similar structure but with a methyl group instead of a fluorine atom, leading to different chemical and biological properties.
2-((5-((4-chloroanilino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-chlorophenyl)ethanone: This analog has a chlorine atom instead of a fluorine atom, which may affect its reactivity and biological activity.
The uniqueness of SALOR-INT L443352-1EA lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
618441-24-0 |
|---|---|
Fórmula molecular |
C23H18ClFN4OS |
Peso molecular |
452.9 g/mol |
Nombre IUPAC |
2-[[5-[(4-chloroanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C23H18ClFN4OS/c24-17-8-12-19(13-9-17)26-14-22-27-28-23(29(22)20-4-2-1-3-5-20)31-15-21(30)16-6-10-18(25)11-7-16/h1-13,26H,14-15H2 |
Clave InChI |
HZJXGEIMUJOENZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)F)CNC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-(2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2,6-dimethylphenyl acetate](/img/structure/B12006156.png)
![1H-Benzimidazole, 2-[5-chloro-2-(phenylmethoxy)phenyl]-](/img/structure/B12006167.png)

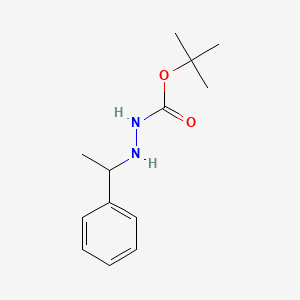
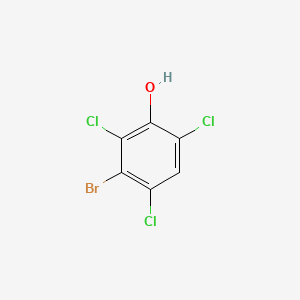
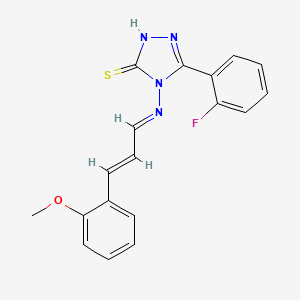

![Acetamide, N,N'-1,2-ethanediylbis[N-[2-(diacetylamino)ethyl]-](/img/structure/B12006193.png)
![Ethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9-carboxylate](/img/structure/B12006202.png)
![11-{[2-(diethylamino)ethyl]amino}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12006207.png)

